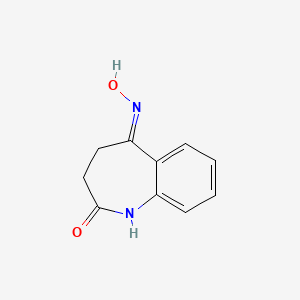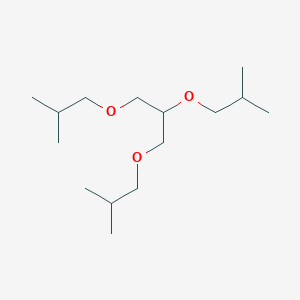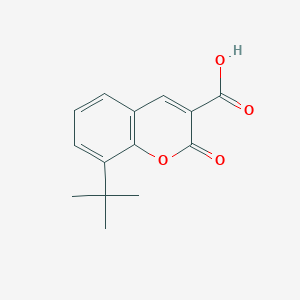
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a tert-butyl group at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 8th position using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The oxo group at the 2nd position is introduced through an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group at the 3rd position is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides in the presence of a base.
Major Products:
Oxidation: More oxidized coumarin derivatives.
Reduction: Hydroxylated coumarin derivatives.
Substitution: Alkyl or aryl-substituted coumarin derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various coumarin derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anticoagulant.
- Evaluated for its anticancer and antimicrobial properties.
Industry:
- Used in the production of dyes and fragrances.
- Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects such as anticoagulation or antimicrobial activity.
Comparison with Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a similar coumarin backbone.
Dicoumarol: Another anticoagulant with a dimeric coumarin structure.
Uniqueness:
- The presence of the tert-butyl group at the 8th position provides steric hindrance, potentially altering the compound’s reactivity and biological activity.
- The combination of the oxo and carboxylic acid groups enhances the compound’s ability to form hydrogen bonds, influencing its interactions with biological targets.
This detailed article provides a comprehensive overview of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
646053-12-5 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
8-tert-butyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-14(2,3)10-6-4-5-8-7-9(12(15)16)13(17)18-11(8)10/h4-7H,1-3H3,(H,15,16) |
InChI Key |
QULOUOQPRRXCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



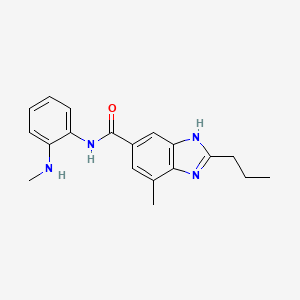
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
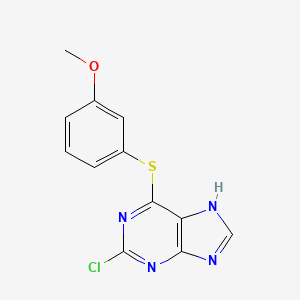
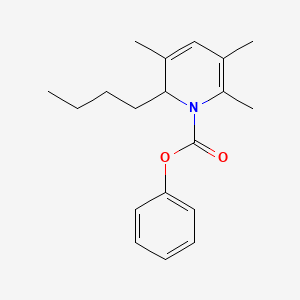
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
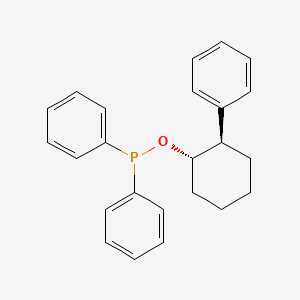
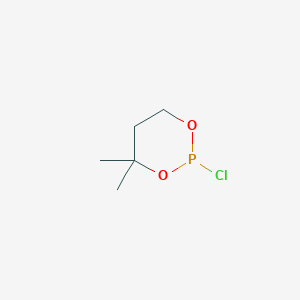

![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
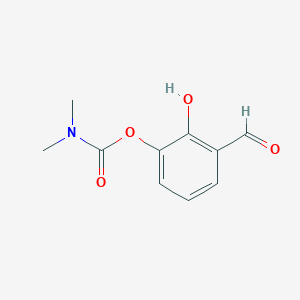
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
